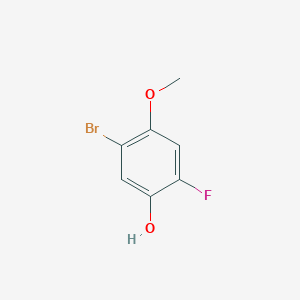

![molecular formula C11H13BrN2 B1374956 6-bromo-1-tert-butyl-1H-benzo[d]imidazole CAS No. 1163707-71-8](/img/structure/B1374956.png)

6-bromo-1-tert-butyl-1H-benzo[d]imidazole

Overview

Description

“6-bromo-1-tert-butyl-1H-benzo[d]imidazole” is a chemical compound with the IUPAC name tert-butyl 6-bromo-1H-benzimidazole-1-carboxylate . It has a molecular weight of 297.15 .

Synthesis Analysis

The synthesis of imidazole compounds has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazoles have been synthesized through various methods, including nickel-catalyzed cyclization of amido-nitriles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .Scientific Research Applications

Quantitative Identification and Exposure Analysis

Synthetic phenolic antioxidants (SPAs) like 6-bromo-1-tert-butyl-1H-benzo[d]imidazole and related compounds are extensively used in various consumer products. A study conducted by Wang & Kannan, 2019 focused on analyzing SPAs in urine samples from individuals in four Asian countries and the United States. The presence of butylated hydroxytoluene (BHT), a compound structurally similar to this compound, was prevalent in the majority of urine samples, indicating significant human exposure to these compounds.

Distribution and Transformation in Indoor Dust

Another aspect of research related to SPAs is their presence in indoor environments. Liu et al. (2017) discovered seven SPA analogues in indoor dust samples from urban and rural settings in China, with novel compounds constituting a significant portion of total SPA concentrations. This study suggests that not only are these compounds widely present in our living spaces, but they also undergo transformations, producing metabolites that may have different biological activities or toxicities compared to the parent compounds. This highlights the need for further research on the effects of these compounds and their transformation products on human health and the environment Liu et al., 2017.

Biomonitoring and Exposure in Special Populations

Extensive biomonitoring studies have been conducted to assess exposure levels of SPAs like BHT, which is structurally related to this compound. For example, Schmidtkunz et al., 2020 focused on young German adults, finding widespread exposure to BHT, with its metabolite suggested as a potential urinary biomarker. Furthermore, Du et al., 2019 found that SPAs and their transformation products are transferred across the placenta, indicating prenatal exposure, which could have implications for developmental health.

Safety and Hazards

Future Directions

The future of imidazole compounds lies in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Mechanism of Action

Target of Action

6-Bromo-1-tert-butyl-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that the compound has a molecular weight of 25314 and a predicted density of 137±01 g/cm3 . Its predicted boiling point is 334.9±34.0 °C .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities .

Action Environment

It is known that the compound can be stored in a refrigerator .

properties

IUPAC Name |

6-bromo-1-tert-butylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-11(2,3)14-7-13-9-5-4-8(12)6-10(9)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPQGDULPICHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1374875.png)

![7-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1374876.png)

![(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1374877.png)

![(4-Benzyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1374881.png)